molecular formula C21H25NO6 B2718014 Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate CAS No. 301306-49-0

Isobutyl 4-(3,4,5-trimethoxybenzamido)benzoate

Cat. No. B2718014
CAS RN: 301306-49-0
M. Wt: 387.432
InChI Key: CVZFGUFGHBUTRH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The isobutyl group would provide some branching in the structure, while the benzoate ester and benzamido groups would likely contribute to the compound’s reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Properties such as solubility, melting point, boiling point, and reactivity can be influenced by the types of functional groups present in the molecule .

Scientific Research Applications

Nucleic Acids Research

A study by Kempe et al. (1982) discusses the selective 2'-benzoylation at the cis 2',3'-diols of protected ribonucleosides, employing derivatives including 3,4,5-trimethoxybenzoyl, to facilitate new solid-phase synthesis methods for RNA and DNA-RNA mixtures. This approach enables the easy preparation and isolation of nucleotide sequences, crucial for genetic studies and biotechnological applications (Kempe et al., 1982).

Biochemical and Biophysical Research Communications

Genthner et al. (1989) explored the anaerobic transformation of phenol to benzoate, utilizing fluorinated analogues to elucidate the mechanism. This research provides insights into environmental biodegradation processes and the role of similar compounds in the breakdown of organic pollutants (Genthner, Townsend, & Chapman, 1989).

Macromolecular Chemistry and Physics

Kricheldorf and Loehden (1995) investigated the synthesis of hyperbranched poly(ester‐amide)s based on 3‐hydroxybenzoic acid and 3,5‐diaminobenzoic acid, demonstrating the potential of such structures in creating novel polymers with unique properties for industrial applications. Their work underscores the utility of benzamido compounds in polymer science (Kricheldorf & Loehden, 1995).

Journal of the Iranian Chemical Society

Youssef et al. (2020) detailed the design and synthesis of new amine, amino acid, and dipeptide-coupled benzamides as potential sigma-1 receptors, highlighting the medicinal chemistry applications of benzamides in developing therapeutics for cancer and possibly other diseases (Youssef, El-Moneim, Fathalla, & Nafie, 2020).

Molecular Crystals and Liquid Crystals

Matsunaga and Miyajima (1985) examined the effects of branching in the ester alkyl chain on the liquid crystalline properties of alkyl 4-(4-alkoxybenzylideneamino)benzoates. This study offers insights into the design of liquid crystal materials, which are essential for displays and other electronic devices, showcasing the role of benzamido derivatives in materials science (Matsunaga & Miyajima, 1985).

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information, it’s not possible to provide details on the safety and hazards of this compound .

properties

IUPAC Name

2-methylpropyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25NO6/c1-13(2)12-28-21(24)14-6-8-16(9-7-14)22-20(23)15-10-17(25-3)19(27-5)18(11-15)26-4/h6-11,13H,12H2,1-5H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZFGUFGHBUTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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